molecular formula C9H7ClN2O B1660948 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one CAS No. 860193-28-8

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B1660948
CAS RN: 860193-28-8
M. Wt: 194.62
InChI Key: NQEXBJHCIVDMPU-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a derivative of quinazolinone, a class of nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one can be represented by the InChI code 1S/C9H7ClN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 . Further analysis of the molecular structure can be performed using spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Quinazolinone derivatives, including 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one, can undergo various chemical reactions. These include reactions with the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one include a molecular weight of 194.62 . More detailed information about its physical and chemical properties, such as boiling point, melting point, and solubility, may be available in specific Material Safety Data Sheets (MSDS) or product catalogs .

Scientific Research Applications

Anticancer Properties and Apoptosis Induction

One study highlights the development of compounds related to quinazolinones, specifically focusing on their potent apoptosis-inducing capabilities. This research identified compounds as potential anticancer candidates, emphasizing their high efficacy in human breast and other cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Catalytic Systems for Synthesis

Research on the synthesis of quinazolinones has also been explored, with studies demonstrating efficient methods for producing 3,4-dihydroquinazolin-4-one derivatives using catalytic systems. These methods offer significant improvements in yield and efficiency for the synthesis of quinazolinone derivatives, important for further chemical and pharmacological studies (Kefayati et al., 2012).

Corrosion Inhibition

Another application area is corrosion inhibition, where quinazolinone derivatives have been evaluated for their effectiveness in protecting metals against corrosion. This is particularly relevant for industrial applications where material longevity and resistance to corrosive environments are critical. Studies have shown that specific quinazolinone compounds exhibit high inhibition efficiency, making them promising candidates for corrosion protection applications (Kadhim et al., 2017).

Molecular and Structural Analysis

Research also delves into the detailed analytical, molecular, and structural analysis of quinazolinone derivatives. Such studies are crucial for understanding the chemical properties, reactivity, and potential applications of these compounds in various fields, including pharmaceuticals and material science. For instance, the synthesis and characterization of novel quinazolinone derivatives provide insights into their photophysical properties and potential as corrosion inhibitors (Saha et al., 2016).

Safety and Hazards

The safety and hazards associated with 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one are not explicitly mentioned in the retrieved sources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for research on 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one and other quinazolinone derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. This includes the development of novel antibiotics to treat resistant bacteria strains, as well as the investigation of their anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .

properties

IUPAC Name

6-chloro-8-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEXBJHCIVDMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287554
Record name 6-Chloro-8-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

CAS RN

860193-28-8
Record name 6-Chloro-8-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860193-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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